Z-Glu(ome)-osu
Overview
Description
Z-Glu(ome)-osu: , also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a derivative of L-glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula HOOCCH2CH2CH(NHCOOCH2C6H5)COOCH3 and a molecular weight of 295.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with N-benzyl-L-glutamic acid.
Esterification: N-benzyl-L-glutamic acid is reacted with methanol in the presence of a strong acid catalyst to form N-benzyl-L-glutamic acid 1-methyl ester.
Industrial Production Methods: Industrial production of Z-Glu(ome)-osu typically involves large-scale esterification and protection reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Glu(ome)-osu can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy protecting group, yielding L-glutamic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: L-glutamic acid derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Glu(ome)-osu is widely used in the synthesis of peptides as a protecting group for the amino group, preventing unwanted side reactions during peptide bond formation.
Biology:
Protein Engineering: The compound is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs, providing a means to protect functional groups during the synthesis process.
Industry:
Mechanism of Action
Mechanism: Z-Glu(ome)-osu exerts its effects primarily through its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of L-glutamic acid, preventing it from participating in unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides .
Molecular Targets and Pathways: The compound targets the amino group of L-glutamic acid, forming a stable carbamate linkage. This linkage is resistant to a wide range of reaction conditions, making it an effective protecting group in peptide synthesis .
Comparison with Similar Compounds
N-Carbobenzyloxy-L-aspartic acid 1-methyl ester: Similar in structure but derived from L-aspartic acid.
N-Carbobenzyloxy-L-glutamic acid 1-tert-butyl ester: Similar protecting group but with a tert-butyl ester instead of a methyl ester.
N-Carbobenzyloxy-L-glutamic acid 1-ethyl ester: Similar protecting group but with an ethyl ester instead of a methyl ester.
Uniqueness: Z-Glu(ome)-osu is unique due to its specific combination of the benzyloxycarbonyl protecting group and the methyl ester, providing a balance of stability and reactivity that is ideal for peptide synthesis .
Properties
IUPAC Name |
1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c1-26-16(23)10-7-13(17(24)28-20-14(21)8-9-15(20)22)19-18(25)27-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,25)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXKKWKDZNDBAG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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